Dodecylcyclohexane
Overview
Description
Dodecylcyclohexane is a monocycloparaffin, a type of naphthenic hydrocarbon that is widespread in the environment, often found in fossil origins, and can contaminate food chains. It is also used as a food additive. The fate of such hydrocarbons in mammals has been largely unknown, with only a few microorganisms shown to be capable of oxidizing n-alkyl substituted cycloparaffins .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of dodecylcyclohexane, they do discuss the synthesis of various complex cyclohexane derivatives. For example, tetracyclo[7.3.0.0^3,7.0^4,10]dodecane-2,8-dione and benzoisotwistane were synthesized through Diels-Alder reactions involving hydroquinone and diethyl fumarate, and β-naphthol with ethyl acrylate, respectively . These methods highlight the versatility of cyclohexane frameworks in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of dodecylcyclohexane is not directly analyzed in the provided papers. However, the structure of a related compound, dodecahydroxycyclohexane dihydrate, has been described. This compound has an inversion center and forms a three-dimensional network through strong O—H⋯O hydrogen bonds involving water molecules and hydroxyl groups .
Chemical Reactions Analysis
Dodecylcyclohexane undergoes oxidation in mammals. When administered to rats, it is absorbed and accumulates in tissues. The alkyl chain of dodecylcyclohexane undergoes terminal oxidation followed by β-oxidation, leading to the formation of cyclohexyldodecanoic acid and its homologs, which are incorporated into neutral lipids and phospholipids . In rainbow trout, urinary metabolites such as cyclohexylacetic acid and its hydroxylated forms, as well as phenylacetic acid, were found, indicating aromatization and taurine conjugation .
Physical and Chemical Properties Analysis
The physical and chemical properties of dodecylcyclohexane are not extensively discussed in the provided papers. However, the metabolic fate of the compound in rats suggests that it is lipophilic, given its absorption and accumulation in tissues, as well as its incorporation into lipids . The oxidation products of dodecylcyclohexane are found at low levels in neutral lipids and phospholipids, indicating that the compound and its metabolites have some degree of solubility in the lipid bilayer .
Scientific Research Applications
Biodegradation Pathways
- Microbial Degradation : Dodecylcyclohexane can be degraded by specific microorganisms like Rhodococcus sp. NDKK48 and Acinetobacter sp. ODDK71. These strains use dodecylcyclohexane as a carbon and energy source, employing pathways involving ring oxidation and alkyl side chain oxidation (Koma et al., 2004); (Koma et al., 2003).
Thermophysical Properties
- Thermophysical Analysis : The properties of binary mixtures of n-dodecane with alkylcyclohexanes, including dodecylcyclohexane, were examined. These studies help in understanding the thermophysical behavior of such mixtures, which is crucial for various industrial applications (Luning Prak et al., 2019).
Wetting Behavior
- Influence on Wetting Behavior : Research has shown that the molecular structure of oils like butylcyclohexane, which can be similar in behavior to dodecylcyclohexane, influences the wetting transition on surfactant solutions. Such findings are significant in understanding the interactions in chemical and industrial processes (Matsubara et al., 2007).
Nanoparticle Synthesis
- Nanoparticle Preparation : Dodecylcyclohexane has been utilized in the synthesis of nanoparticles. In one study, it played a role in the formation of silver and gold nanoparticles, indicating its potential use in nanotechnology (Chen & Wang, 2008).
Organic Synthesis
- Catalysis in Organic Synthesis : Dodecyl benzenesulfonic acid, a derivative of dodecylcyclohexane, has been used as a catalyst in synthesizing spirooxindole-pyrimidine derivatives, showcasing its role in facilitating complex organic reactions (Deng et al., 2012).
Flame Retardants
- Use in Flame Retardants : Certain derivatives of dodecylcyclohexane, such as TBECH isomers, are used in flame retardants. Research into their environmental impact and interaction with biological systems is ongoing, highlighting the importance of understanding the effects of these compounds (Park et al., 2011).
properties
IUPAC Name |
dodecylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBGKYYWDBAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061974 | |
Record name | Cyclohexane, dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylcyclohexane | |
CAS RN |
1795-17-1 | |
Record name | Dodecylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYLCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003D3IZ718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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